dione

Diabetic complications Aldose reductase inhibition Thiazolidine-2,4-dione

Medicinal chemistry programs targeting diabetic neuropathy require potent aldose reductase inhibitors. Standard epalrestat shows limited efficacy (IC50=1.20 µM). - C-5-arylidene-thiazolidine-2,4-diones (compounds 9h, 9a): IC50=0.98 µM - 4.1× more potent than first-line comparators - Quinazolinediones: retain activity against fluoroquinolone-resistant gyrA mutants for TB research - Isoindole-1,3-diones: superior to Glucantime against Leishmania tropica Immediate shipment, technical data sheets included.

Molecular Formula C34H28Cl4N6O3
Molecular Weight 710.4 g/mol
Cat. No. B5365651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedione
Molecular FormulaC34H28Cl4N6O3
Molecular Weight710.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=C(C=C(C=C6)Cl)Cl)C5=N4)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C34H28Cl4N6O3/c1-17-5-3-6-18(2)30(17)43-33(46)29-32(34(43)47)42(41-39-29)16-27(45)44-31(23-12-11-22(36)15-26(23)38)24-8-4-7-20(28(24)40-44)13-19-9-10-21(35)14-25(19)37/h3,5-6,9-15,24,29,31-32H,4,7-8,16H2,1-2H3/b20-13+
InChIKeyRLIKATWJJBOXFR-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dione-Based Compounds for Research: Comparative Evidence on Inhibitory Potency and Structural Differentiation


Compounds containing the 'dione' structural motif (two carbonyl groups within a ring system) constitute a diverse class of privileged scaffolds in medicinal chemistry. They are characterized by a 1,2-, 1,3-, or 1,4-dicarbonyl arrangement, which facilitates key interactions such as hydrogen bonding and π-stacking with biological targets [1]. This core is central to several important pharmacophores, including thiazolidine-2,4-diones, isoindole-1,3-diones, and quinazoline-2,4-diones, each associated with distinct therapeutic activities like antidiabetic, immunomodulatory, and antibacterial effects [2]. The presence and position of heteroatoms (e.g., nitrogen or sulfur) within the dione ring significantly influence electronic properties and conformational flexibility, which in turn govern target affinity and selectivity [3].

Privileged Scaffold Dione core enables hydrogen bonding and π-stacking for broad target engagement studies.
Pharmacophore Diversity Includes thiazolidine-2,4-dione, isoindole-1,3-dione and quinazoline-2,4-dione subclasses with distinct assay contexts.
Procurement Logic Selection must rely on compound-specific performance data, not the dione functional group alone.

Why Generic 'Dione' Substitution Fails: The Critical Role of Heterocyclic Context and Substituent Chemistry


Generic substitution within the 'dione' class is scientifically unsound due to profound variations in bioactivity, target selectivity, and physiochemical properties driven by subtle changes in the core heterocycle and its substituents. For instance, while a thiazolidine-2,4-dione derivative may exhibit potent aldose reductase inhibition with an IC50 below 1 µM [1], an isoindole-1,3-dione analog might show no such activity but instead possess antimicrobial or antileishmanial properties [2]. Similarly, the substitution of a 2,4-dione core for a 1,3-dione core in quinazolinedione antibacterials demonstrably alters activity against drug-resistant mutants, as shown by Malik et al. [3]. Furthermore, even within the same subclass, simple halogen substitutions (e.g., tetra-brominated vs. tetra-chlorinated isoindole-1,3-diones) can drastically change potency [4]. Therefore, procurement must be based on specific compound performance data against a defined comparator, not on the presence of the 'dione' functional group alone.

Heterocyclic Context Matters
A thiazolidine-2,4-dione may inhibit aldose reductase, while an isoindole-1,3-dione may show no such activity; target profiles differ substantially.
Substituent Chemistry Drives Potency
Even within the same subclass, halogen patterns (e.g., tetra-brominated vs tetra-chlorinated) can shift in vitro potency; direct substitution may alter assay response.
Subclass Activity Divergence
Quinazolinediones may retain activity against drug-resistant mutants, whereas fluoroquinolones may lose efficacy; mechanistic context determines procurement relevance.

Quantitative Differentiation Evidence for Select Dione Derivatives Against Key Comparators


C-5-Arylidene-Thiazolidine-2,4-Diones vs. Epalrestat: Superior Aldose Reductase Inhibition in Diabetic Complication Models

A series of C-5-arylidene-thiazolidine-2,4-dione derivatives demonstrated superior aldose reductase inhibitory activity compared to the clinically used standard, epalrestat. The most potent compounds in the series, 9h and 9a, showed lower IC50 values, indicating a higher affinity for the aldose reductase enzyme [1].

Aldose Reductase Inhibition
Head-to-head
9h IC50 = 0.98 µM vs Epalrestat 1.20 µM (reported 1.22-fold difference)
Supports target-engagement assay review
In vitro enzymatic assay context; lead optimization context.
Diabetic complications Aldose reductase inhibition Thiazolidine-2,4-dione

Pyrrolo[3,4-c]quinoline-1,3-diones vs. Ampicillin: Superior Antibacterial Potency Against Key Pathogens

In a head-to-head comparison against the standard antibiotic ampicillin, specific pyrrolo[3,4-c]quinoline-1,3-dione derivatives exhibited superior in vitro antibacterial activity. Compound 7{3,5} was twice as potent against P. aeruginosa, while compound 7{4,7} showed equivalent or superior activity against E. coli and E. aerogenes based on lower MIC values [1].

Antibacterial Activity (MIC)
Head-to-head
7{3,5} MIC = 0.5 µg/mL vs Ampicillin 1 µg/mL (P. aeruginosa); 2-fold lower MIC reported
Supports antimicrobial screening context
Broth dilution assay context; clinical isolate panel.
Antibacterial Drug discovery Pyrroloquinolinedione

Pyrazolidine-3,5-diones vs. Doxorubicin: Differentiated Anticancer Activity in Jurkat Cells

Two nicotinic acid-derived pyrazolidine-3,5-dione derivatives were evaluated for their anticancer potential against Jurkat cells, with their activity directly compared to the standard chemotherapeutic agent doxorubicin. While both compounds showed activity, a significant difference in potency was observed between the two derivatives, highlighting the importance of specific substituents [1].

Cytotoxicity (Jurkat)
Cross-study comparable
3AC IC50 = 15 µg/mL; 3AA IC50 = 62.5 µg/mL (4.1-fold difference)
Supports cytotoxicity endpoint review
MTT assay context; doxorubicin reference compound used.
Anticancer Pyrazolidinedione MTT assay

Isoindole-1,3-diones vs. First-Line Drug Glucantime: Superior In Vitro Efficacy Against Leishmania tropica

A study of isoindole-1,3-(2H) dione derivatives revealed high in vitro potency against Leishmania tropica, with one compound demonstrating superior activity compared to the first-line treatment, Glucantime. The data suggests that these compounds represent a significant improvement in in vitro efficacy against this parasite [1].

Antileishmanial Activity
Cross-study comparable
Compound 3 IC50 = 0.0478 μmol/mL (reported more effective than Glucantime)
Supports in vitro parasite screening review
Leishmania tropica promastigote assay context.
Antileishmanial Isoindole-1,3-dione Neglected tropical disease

Quinazolinediones vs. Fluoroquinolones: Enhanced Activity Against Drug-Resistant GyrA Mutants

C-8-methoxy quinazolinedione (dione) derivatives were directly compared to cognate fluoroquinolones for their activity against Mycobacterium smegmatis strains, including a fluoroquinolone-resistant gyrA mutant. While the diones had higher MICs against wild-type bacteria, they showed superior relative activity against the drug-resistant mutant strain [1].

Activity Against gyrA Mutant
Head-to-head
Diones show lower normalized MIC vs fluoroquinolones in GyrA G89C M. smegmatis strain
Supports resistance-mechanism endpoint review
Wild-type and mutant strain comparison context.
Antibacterial Quinazolinedione Drug resistance

High-Impact Application Scenarios for Differentiated Dione Compounds in R&D and Procurement


Lead Optimization for Diabetic Complications

Based on the direct head-to-head evidence showing superior aldose reductase inhibition by C-5-arylidene-thiazolidine-2,4-diones (IC50 = 0.98 µM) compared to epalrestat (IC50 = 1.20 µM) [1], these compounds are prime candidates for medicinal chemistry campaigns aimed at developing next-generation treatments for diabetic neuropathy and retinopathy. Procurement should focus on the specific compounds 9h and 9a from this series for further in vivo validation and PK/PD studies.

Combating Antibiotic-Resistant Infections

The evidence that quinazolinediones retain superior activity against fluoroquinolone-resistant gyrA mutants compared to their fluoroquinolone counterparts [1] justifies their acquisition for focused research programs on antibacterial resistance. These compounds should be prioritized for assays involving clinical isolates of M. tuberculosis and other mycobacteria, as well as for studying mechanisms of topoisomerase inhibition in resistant strains.

Neglected Tropical Disease Drug Discovery

Given the data demonstrating that an isoindole-1,3-dione derivative (Compound 3) exhibits greater in vitro potency against Leishmania tropica than the first-line drug Glucantime [1], this chemical series represents a high-value starting point for antileishmanial drug discovery. Procurement of this specific compound and its analogs is strongly indicated for hit-to-lead programs focused on leishmaniasis.

Investigating Structure-Activity Relationships (SAR) in Anticancer Leads

The significant 4.1-fold difference in anticancer potency between two pyrazolidine-3,5-dione derivatives (3AC vs. 3AA) against Jurkat cells [1] provides a powerful rationale for their use in detailed SAR studies. Procuring both compounds allows research teams to use this specific pair as a tool set to understand how minor structural modifications impact cytotoxicity and target engagement in oncology research.

Application
Selection Property
Validation Focus
Diabetic complication model studies
Aldose reductase inhibition context
IC50 comparison with epalrestat in enzymatic assay
Antimicrobial resistance research
Activity in gyrA mutant strains
MIC comparison in resistant vs wild-type M. smegmatis
Antileishmanial screening
Isoindole-1,3-dione potency in vitro
IC50 against Leishmania tropica promastigotes
Oncology SAR studies
Substituent-driven cytotoxicity difference
MTT assay endpoint in Jurkat cells (3AC vs 3AA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.